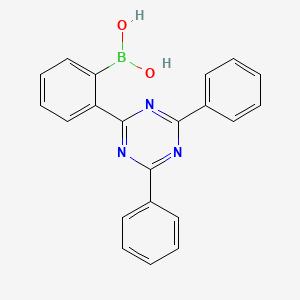
2-Chloro-4-(3-(methylthio)phenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(3-(methylthio)phenyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chlorine atom at the second position and a 3-(methylthio)phenyl group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-(methylthio)phenyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 3-(methylthio)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
化学反応の分析
Types of Reactions
2-Chloro-4-(3-(methylthio)phenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides in solvents like acetic acid or dichloromethane.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines with various functional groups replacing the chlorine atom.
Oxidation: Sulfoxides or sulfones derived from the oxidation of the methylthio group.
Reduction: Dechlorinated pyrimidines or modified pyrimidine rings.
科学的研究の応用
2-Chloro-4-(3-(methylthio)phenyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer, antiviral, and anti-inflammatory agents.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, serving as an intermediate in the formation of heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of 2-Chloro-4-(3-(methylthio)phenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
4-Chloro-2-(methylthio)pyrimidine: Similar structure but lacks the phenyl group at the fourth position.
2-Chloro-4-(methylthio)phenyl)pyridine: Similar structure but contains a pyridine ring instead of a pyrimidine ring.
2-Chloro-4-(3-(methylthio)phenyl)thiazole: Similar structure but contains a thiazole ring instead of a pyrimidine ring.
Uniqueness
2-Chloro-4-(3-(methylthio)phenyl)pyrimidine is unique due to the presence of both a chlorine atom and a 3-(methylthio)phenyl group on the pyrimidine ring. This combination of substituents imparts specific chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and organic synthesis.
特性
分子式 |
C11H9ClN2S |
|---|---|
分子量 |
236.72 g/mol |
IUPAC名 |
2-chloro-4-(3-methylsulfanylphenyl)pyrimidine |
InChI |
InChI=1S/C11H9ClN2S/c1-15-9-4-2-3-8(7-9)10-5-6-13-11(12)14-10/h2-7H,1H3 |
InChIキー |
RIJXWBNHXWZWGI-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC(=C1)C2=NC(=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13704829.png)




![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704853.png)


![1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-4-carboxylic Acid](/img/structure/B13704870.png)

![8'-Chloro-5'-hydroxy-6'-nitro-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B13704880.png)
![3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid](/img/structure/B13704886.png)


